molecular formula C29H58 B1219422 1-Nonacosene CAS No. 18835-35-3

1-Nonacosene

Cat. No.: B1219422
CAS No.: 18835-35-3
M. Wt: 406.8 g/mol
InChI Key: UBMJSQAFNUWJEG-UHFFFAOYSA-N
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Description

1-Nonacosene, also known as Nonacos-1-ene, is a long-chain alkene with the molecular formula C 29 H 58 and a molecular weight of 400.72 g/mol . It is a natural compound, occurring in various plant species, which makes it a subject of interest in botanical and ecological studies . Its primary research value lies in its use as a biomarker and in gas chromatography (GC) applications, where its retention indices on non-polar columns such as OV-1 and SE-54 have been well-characterized to aid in analytical method development and compound identification . As a constituent of plant waxes, it is relevant for investigations into plant cuticle composition, waterproofing mechanisms, and interspecies chemical diversity . This product is intended for research and analytical purposes only. It is not for diagnostic, therapeutic, or consumer use. Researchers should consult safety data sheets and employ appropriate personal protective equipment during handling.

Properties

CAS No.

18835-35-3

Molecular Formula

C29H58

Molecular Weight

406.8 g/mol

IUPAC Name

nonacos-1-ene

InChI

InChI=1S/C29H58/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-29H2,2H3

InChI Key

UBMJSQAFNUWJEG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC=C

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC=C

Other CAS No.

77046-61-8

Origin of Product

United States

Scientific Research Applications

Forensic Science and Entomology

1-Nonacosene is recognized for its utility in forensic entomology, particularly in the identification and aging of insect puparial cases. Research indicates that cuticular hydrocarbons, including this compound, can serve as biomarkers for determining the age of insect remains, which is crucial in legal investigations.

  • Case Study: Aging of C. vicina Puparial Cases
    • A study analyzed the hydrocarbon profile of C. vicina puparial cases over time, identifying this compound as one of the most abundant compounds during the initial week of aging. This compound's relative abundance fluctuated significantly, providing insights into the aging process of these cases .
    • The study utilized gas chromatography-mass spectrometry (GC-MS) to track changes in hydrocarbon profiles, demonstrating that multivariate analysis could effectively visualize age-related changes among different cohorts of puparial cases .

Bioactivity in Insects

In entomological studies, this compound has been identified as a significant component influencing insect behavior, particularly in mating recognition.

  • Research on Mate Recognition
    • A study investigated the behavioral responses of male insects to female cuticular extracts containing this compound. The results indicated that males were more likely to respond to females treated with their own crude extracts compared to controls. This suggests that this compound plays a critical role in chemical communication and mate recognition among certain insect species .

Antimicrobial and Anticancer Properties

Recent research has begun to explore the potential antimicrobial and anticancer properties of this compound.

  • Antimicrobial Activity
    • An investigation into various natural compounds revealed that this compound exhibited low toxicity in bioassays using brine shrimp as a model organism. This suggests that while it may not be highly toxic, further studies are needed to determine its efficacy as an antimicrobial agent .
  • Anticancer Potential
    • Preliminary studies have indicated that long-chain alkenes like this compound could possess anticancer properties. The exact mechanisms remain under investigation; however, its structural similarities to other bioactive compounds warrant further exploration in cancer research contexts .

Comparison with Similar Compounds

Key Properties :

  • CAS Registry : 18835-35-3
  • Natural Sources : Essential oils (0.15–1.61% abundance) , insect cuticles , and microbial metabolites .
  • Biological Roles : Contributes to cuticle flexibility in insects , antimicrobial/anticancer activity in microbes , and plant volatile emissions .

Comparison with Structurally Similar Compounds

Alkenes of Varying Chain Lengths

1-Nonacosene belongs to the alkene family, characterized by unsaturated hydrocarbon chains. Its closest analogs differ in carbon chain length and double-bond position:

Compound Molecular Formula Molecular Weight (g/mol) Natural Sources Key Differences References
This compound C₂₉H₅₈ 406.45 Plants, insects, microbes Terminal double bond; lower melting point
1-Octacosene C₂₈H₅₆ 392.44 Insect cuticles, plant emissions Shorter chain; reduced hydrophobicity
1-Hexacosene C₂₆H₅₂ 364.69 Synthetic/industrial sources Higher volatility; simpler structure
1-Nonadecene C₁₉H₃₈ 266.30 Model compound for alkene studies Short chain; higher solubility in polar solvents

Functional Insights :

  • Chain Length and Melting Points: Longer chains (e.g., this compound vs. 1-Nonadecene) increase hydrophobicity and melting points, impacting biological roles like cuticle rigidity .
  • Double-Bond Position : Terminal double bonds (1-ene) reduce lipid packing efficiency compared to internal isomers, lowering melting points and enhancing flexibility in insect cuticles .

Comparison with Saturated Analog: Nonacosane

Nonacosane (C₂₉H₆₀), the fully saturated counterpart of this compound, highlights the effect of unsaturation:

Property This compound (C₂₉H₅₈) Nonacosane (C₂₉H₆₀) References
Molecular Weight 406.45 g/mol 408.79 g/mol
Melting Point Lower (disrupted packing) Higher (tight packing)
Reactivity Higher (due to double bond) Lower (saturated structure)
Biological Role Cuticle flexibility Structural rigidity
Toxicity Limited data Non-hazardous (per SDS)

Key Findings :

  • Lipid Packing: The double bond in this compound disrupts molecular alignment, reducing melting points by ~10–15°C compared to Nonacosane .
  • Ecological Adaptation: Insects in arid environments exhibit higher this compound-to-Nonacosane ratios to maintain cuticle flexibility .

Comparison with Functionally Similar Compounds

Methyl-Branched Alkanes

Methyltriacontane (C₃₁H₆₄), a branched alkane, shares functional similarities with this compound in disrupting lipid packing:

Property This compound (C₂₉H₅₈) Methyltriacontane (C₃₁H₆₄) References
Melting Point Lower (unsaturated) Intermediate (branched)
Biological Role Flexibility in cuticles Flexibility in cuticles
Synthesis Natural biosynthesis Requires enzymatic branching

Functional Overlap : Both compounds lower melting points in insect cuticles but achieve this through different mechanisms (unsaturation vs. branching) .

Preparation Methods

Alkyne-Bromoalkanoic Acid Coupling

A robust two-step synthesis of 1-nonacosene involves the coupling of terminal alkynes with bromoalkanoic acids, followed by hydrogenation. In a representative procedure:

  • Step 1 : 1-Tridecyne (3 equiv.) reacts with bromoalkanoic acid (1 equiv.) in hexamethylphosphoramide (HMPA) at 0°C using n-butyllithium (n-BuLi) as a base.

  • Step 2 : The intermediate undergoes hydrogenation with Lindlar catalyst (Pd/CaCO~3~) under H~2~ atmosphere to yield this compound.

Key Data:

ParameterValue
Yield65–89%
Reaction Time15 min (Step 1); 24 hr (Step 2)
Purity (Isomeric)>97% Z-isomer

This method’s selectivity arises from the steric hindrance of HMPA, which directs the coupling to the terminal position.

Wittig Olefination Strategies

Aldehyde-Phosphonium Ylide Reactions

The Wittig reaction between long-chain aldehydes and methylenetriphenylphosphorane (Ph~3~P=CH~2~) provides direct access to this compound:
R-CHO+Ph3P=CH2R-CH=CH2+Ph3P=O\text{R-CHO} + \text{Ph}_3\text{P=CH}_2 \rightarrow \text{R-CH=CH}_2 + \text{Ph}_3\text{P=O}
For n-octacosanal (C~28~H~56~O), this reaction proceeds in anhydrous ether at 0–25°C, achieving 72–85% yields.

Optimization Factors:

  • Solvent : Ethers (THF, diethyl ether) enhance ylide reactivity.

  • Temperature : Lower temperatures (0°C) favor Z-selectivity.

  • Catalyst : Lithium iodide (LiI) increases Z-isomer purity to >90%.

Modified Wittig Protocols

Catalytic Dimerization of Terminal Olefins

Metallocene-Catalyzed Processes

Vinylidene olefins, precursors to this compound, are synthesized via dimerization of α-olefins using metallocene catalysts:
2CH2=CHRCat.RCH2CH2CH=CH22 \text{CH}_2=\text{CHR} \xrightarrow{\text{Cat.}} \text{RCH}_2\text{CH}_2\text{CH}=\text{CH}_2
A continuous process with zirconocene dichloride (Cp~2~ZrCl~2~) and methylaluminoxane (MAO) achieves 92% conversion of 1-tetradecene to this compound precursors.

Process Conditions:

ParameterValue
Catalyst Loading0.1–0.5 mol%
Temperature80–120°C
Pressure3.5–5.0 MPa CO

Natural Product Isolation

Extraction from Plant Sources

This compound is isolated from Spirostachys glaucescens and Cissampelos mucronata via sequential solvent extraction and chromatography:

  • Extraction : Dried plant material is macerated in dichloromethane (DCM) or methanol.

  • Chromatography : Silica gel column chromatography (hexane/ethyl acetate gradient) isolates this compound with 90–95% purity.

Yield Comparison:

SourceYield (mg/kg dry weight)
S. glaucescens11–15
C. mucronata8–12

Analytical Characterization

Spectroscopic Confirmation

  • ¹³C NMR : δ~C~ 127.6 (C-1), 111.4 (C-2), 145.6 (C-7), 116.6 (C-8).

  • GC-MS : m/z 406 (M⁺), 379 [M – C~2~H~5~]⁺, 351 [M – C~4~H~9~]⁺.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water) resolves this compound at t~R~ = 32.05 min with >99% purity.

Industrial-Scale Production Challenges

Cost-Benefit Analysis

MethodCost (USD/kg)Scalability
Wittig Reaction1,200–1,800Moderate
Catalytic Dimerization800–1,100High
Natural Extraction2,500–3,500Low

Catalytic dimerization is favored for bulk production due to lower reagent costs and continuous processing capabilities.

Emerging Methodologies

Enzymatic Decarboxylation

Preliminary studies indicate that fatty acid decarboxylases (e.g., OleTJE) convert nonacosanoic acid (C~29~H~58~O~2~) to this compound under anaerobic conditions . Yields remain low (12–18%) but highlight biotechnological potential.

Q & A

Q. What experimental design considerations are critical for studying 1-Nonacosene in biological systems?

Answer: When designing experiments, prioritize identifying independent variables (e.g., concentration, exposure duration) and dependent variables (e.g., biological response metrics). Include appropriate controls (e.g., solvent-only controls for solubility studies) and ensure replication to account for biological variability. Analytical techniques like gas chromatography-mass spectrometry (GC-MS) should be standardized for consistency. Statistical power analysis is essential to determine sample size adequacy .

Q. How can researchers characterize the physicochemical properties of this compound with high precision?

Answer: Use orthogonal methods such as nuclear magnetic resonance (NMR) for structural elucidation, GC-MS for purity assessment, and differential scanning calorimetry (DSC) for thermal stability analysis. Cross-validate results with established reference databases and document protocols rigorously to ensure reproducibility (e.g., citing methods from prior studies in peer-reviewed journals) .

Q. What are the best practices for synthesizing this compound in laboratory settings?

Answer: Follow stepwise protocols for alkene synthesis, such as Wittig reactions or catalytic dehydrogenation, with strict monitoring of reaction conditions (temperature, catalyst purity). Validate product identity through melting point analysis and spectral comparisons. Include negative controls (e.g., incomplete reactions) to identify byproducts .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be systematically resolved?

Answer: Conduct meta-analyses of existing studies to identify methodological disparities (e.g., solvent choice, assay endpoints). Perform replication studies under standardized conditions, prioritizing assays with high inter-laboratory reproducibility. Use sensitivity analysis to evaluate the impact of variables like impurity thresholds or storage conditions .

Q. What strategies are effective for developing novel analytical methods to quantify trace levels of this compound in complex matrices?

Answer: Optimize extraction protocols (e.g., solid-phase microextraction) to minimize matrix interference. Validate methods using spike-recovery experiments and compare against established techniques (e.g., high-performance liquid chromatography). Ensure statistical rigor by calculating limits of detection (LOD) and quantification (LOQ) via calibration curves .

Q. How can researchers align hypotheses about this compound’s ecological roles with feasible experimental frameworks?

Answer: Formulate hypotheses using the PECO framework (Population, Exposure, Comparator, Outcome). For example: “In Drosophila melanogaster (P), does exposure to this compound (E) compared to a control hydrocarbon (C) alter cuticular hydrocarbon profiles (O)?” Pilot studies should assess technical feasibility (e.g., rearing conditions, analytical throughput) .

Methodological Guidance

Q. What steps ensure a comprehensive literature review for this compound-related research?

Answer: Use systematic review protocols with Boolean search terms (e.g., “this compound AND biosynthesis OR pheromone”) across databases like PubMed and Web of Science. Screen results using inclusion/exclusion criteria (e.g., peer-reviewed studies post-2000) and map gaps using tools like PRISMA flow diagrams .

Q. How should researchers address data collection challenges in field studies involving this compound?

Answer: For field sampling, standardize collection protocols (e.g., time of day, microhabitat) to reduce environmental variability. Validate field data with lab-based assays (e.g., comparing extracted vs. synthetic this compound). Use secondary data (e.g., climate records) to contextualize findings .

Q. What ethical considerations apply to this compound research involving animal models?

Answer: Adhere to institutional animal care guidelines (e.g., minimizing sample sizes, humane endpoints). Disclose solvent toxicity risks in protocols and obtain ethics committee approval. For genetic studies, include data anonymization procedures .

Cross-Disciplinary Applications

Q. How can interdisciplinary approaches enhance understanding of this compound’s multifunctional roles?

Answer: Integrate chemical ecology (e.g., insect behavior assays), computational modeling (e.g., molecular dynamics simulations), and materials science (e.g., surface tension analysis). Collaborative teams should establish shared data repositories and harmonize terminology .

Q. What methodologies are recommended for studying this compound’s long-term stability under environmental conditions?

Answer: Design accelerated aging studies with controlled UV exposure, humidity, and temperature gradients. Compare degradation products via GC-MS and quantify stability using Arrhenius kinetics models. Document storage conditions meticulously to align with FAIR data principles .

Notes

  • Data Presentation : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for figures and tables. Avoid overcrowding visuals with chemical structures; prioritize clarity .
  • Ethical Compliance : Ensure transparency in conflicts of interest and data sharing practices .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Nonacosene
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Reactant of Route 2
1-Nonacosene

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